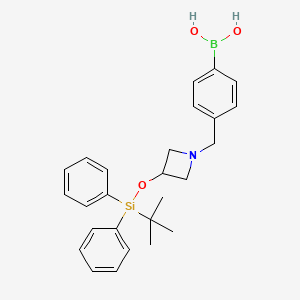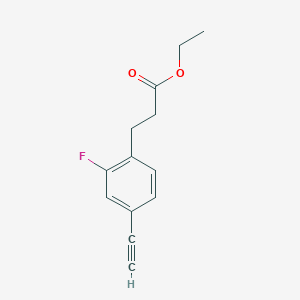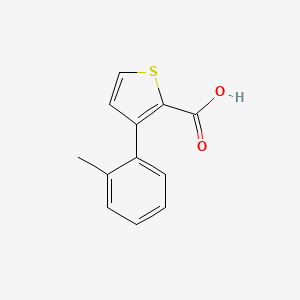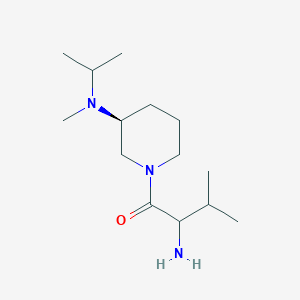
(4-Phenoxythiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxythiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C17H14O2S and a molecular weight of 282.36 g/mol . This compound features a thiophene ring substituted with a phenoxy group and a phenylmethanol moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-phenoxythiophene with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol group, followed by the addition of benzaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenoxythiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the alcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
(4-Phenoxythiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Phenoxythiophen-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The phenoxy and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenylthiophen-2-yl)methanol: Similar structure but with a thiophene ring substituted with a phenyl group instead of a phenoxy group.
(4-Phenoxyphenyl)methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-Phenoxythiophen-2-yl)(phenyl)methanol is unique due to the combination of a phenoxy group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical and biological studies .
Propriétés
Formule moléculaire |
C17H14O2S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(4-phenoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C17H14O2S/c18-17(13-7-3-1-4-8-13)16-11-15(12-20-16)19-14-9-5-2-6-10-14/h1-12,17-18H |
Clé InChI |
CQUHFPVCUPSFOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CS2)OC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


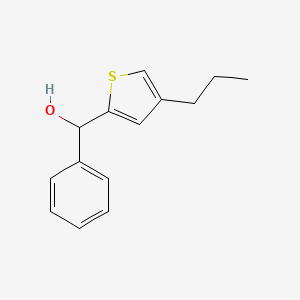
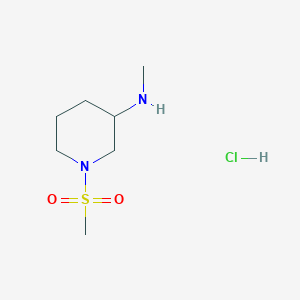
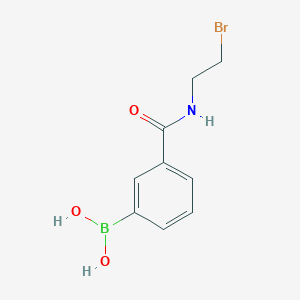
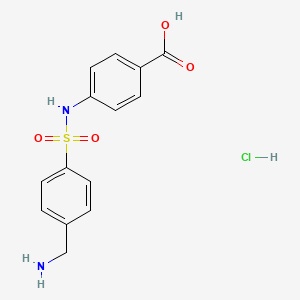
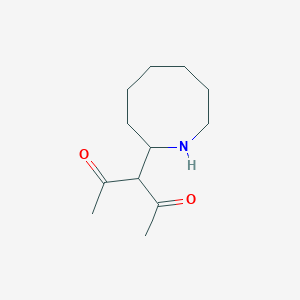
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
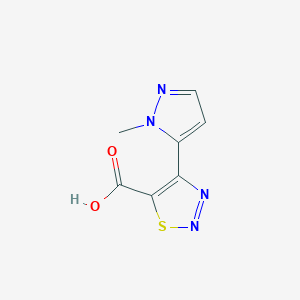

amine](/img/structure/B13087042.png)
